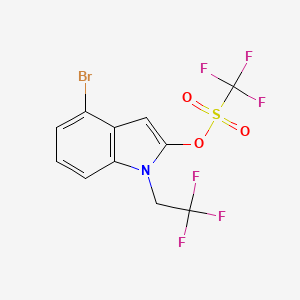

4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate

Description

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a halogenated indole derivative featuring a trifluoroethyl substituent at the nitrogen atom (position 1), a bromine atom at position 4, and a trifluoromethanesulfonate (triflate) group at position 2. The triflate group is a highly reactive leaving group, making this compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) for synthesizing complex heterocycles.

The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, which is critical in pharmaceutical and agrochemical applications. The bromine substituent at position 4 provides a site for further functionalization, enabling diversification of the indole scaffold.

Properties

Molecular Formula |

C11H6BrF6NO3S |

|---|---|

Molecular Weight |

426.13 g/mol |

IUPAC Name |

[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2 |

InChI Key |

LCRYYHZBEUQVIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves two key steps:

- Introduction of the 2,2,2-trifluoroethyl group at the nitrogen (N-1) of the indole ring.

- Functionalization of the 2-position of the indole with trifluoromethanesulfonate (triflate) group.

The 4-bromo substituent is usually introduced either by starting with a 4-bromoindole derivative or by bromination post-functionalization.

N-Trifluoroethylation of Indole Derivatives

A highly efficient method for direct N-trifluoroethylation of indoles involves the use of 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate as the trifluoroethylating agent. This reagent facilitates the transfer of the trifluoroethyl group under mild conditions, often at room temperature.

Optimization studies for this reaction have been conducted using 1-methyl-1H-indole and 1H-indole as model substrates, with detailed solvent and base screening experiments:

- Solvent Effects: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) gave the highest conversions (100% and 95%, respectively) with excellent selectivity for the desired N-substituted product (Table 1).

| Solvent | GC Conversion of Starting Material (%) | Ratio of Product a:b |

|---|---|---|

| Acetone | 20 | 100:1 |

| Toluene | 84 | 1:1 |

| Chloroform | 90 | 3:2 |

| THF | 97 | 2:1 |

| Ethyl Acetate | 71 | 34:10 |

| DCE | 95 | 100:1 |

| DCM | 100 | 100:1 |

- Base Effects: Inorganic bases such as sodium hydride (NaH), sodium carbonate (Na2CO3), and sodium tert-butoxide (NaOtBu) improved selectivity and yield. Organic bases like 2,6-di-tert-butylpyridine also showed excellent selectivity (100:1) and high yield (79%) (Table 2).

| Additive (2 equiv) | Ratio of Product a:b | Yield (%) |

|---|---|---|

| None | 2:1 | 70 |

| Sodium hydride (NaH) | 10:1 | 70 |

| Sodium carbonate (Na2CO3) | 10:1 | 61 |

| Na2CO3 + 5% H2O | 10:1 | 73 |

| Pivalic acid | 10:4 | 61 |

| 2,6-di-tert-butylpyridine | 100:1 | 79 |

Further screening of inorganic bases showed that potassium phosphate (K3PO4) and sodium hydroxide (NaOH) provided very high selectivity (20:1 ratio) (Table 3).

| Inorganic Base (2 equiv) | Ratio of Product a:b |

|---|---|

| Sodium tert-butoxide (NaOtBu) | 10:1 |

| Cesium carbonate (Cs2CO3) | 10:4 |

| Sodium hydroxide (NaOH) | 20:1 |

| Potassium phosphate (K3PO4) | 20:1 |

This trifluoroethylation reaction proceeds efficiently at room temperature with mild conditions, making it suitable for sensitive substrates.

Introduction of the Trifluoromethanesulfonate (Triflate) Group at C-2

The triflate group is introduced at the 2-position of the indole ring by reaction with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) under controlled conditions, often in the presence of a base such as pyridine or triethylamine to capture the released acid.

Typical procedure:

- The 2-position of the indole is activated by lithiation or metalation (e.g., with n-butyllithium at low temperature).

- The resulting 2-lithiated intermediate is quenched with trifluoromethanesulfonic anhydride to afford the triflate derivative.

- The reaction is conducted under inert atmosphere (nitrogen or argon) at low temperature (-78 °C to 0 °C) to avoid side reactions.

Representative Synthetic Route Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. N-Trifluoroethylation | 1H-indole + 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate, DCM, 25 °C, 1 h, base (2,6-di-tert-butylpyridine) | 79 | High selectivity for N-substituted product |

| 2. Bromination at C-4 (if not starting from 4-bromoindole) | NBS or equivalent brominating agent in suitable solvent | Variable | May be done before or after trifluoroethylation |

| 3. Lithiation at C-2 | n-BuLi (2.5 M in hexanes), THF, -78 °C, 1 h | - | Generates 2-lithiated intermediate |

| 4. Triflation at C-2 | Trifluoromethanesulfonic anhydride (Tf2O), pyridine, -78 °C to 0 °C | - | Produces triflate at C-2 position |

Mechanistic Insights and Computational Studies

Computational studies have supported the mechanism of trifluoroethylation involving the nucleophilic attack of the indole nitrogen on the electrophilic trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate reagent. The reaction proceeds via a transition state with moderate activation energy, favoring N-substitution over C-substitution under optimized conditions.

The triflation step involves nucleophilic attack of the 2-lithiated indole intermediate on the trifluoromethanesulfonic anhydride, with subsequent elimination of triflate ion.

Summary of Key Data Tables

| Table | Description | Key Findings |

|---|---|---|

| Table 1 | Solvent optimization for N-trifluoroethylation | DCM and DCE provide highest conversion and selectivity |

| Table 2 | Base optimization for N-trifluoroethylation | 2,6-di-tert-butylpyridine gives best yield and selectivity |

| Table 3 | Inorganic base effects | NaOH and K3PO4 yield highest selectivity ratios |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group at position 2 facilitates nucleophilic aromatic substitution (SNAr) due to its strong electron-withdrawing nature. Key transformations include:

-

Borylation : Grignard reagents (e.g., MgBpin) displace the triflate group under mild conditions, forming boronate esters in ~74% yield .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using Pd catalysts, enabling access to biaryl indole derivatives .

Substitution Selectivity

Reactivity at C2 dominates due to lower activation barriers compared to C3 (ΔG‡ = 23.6–25.0 kcal/mol vs. 30.2 kcal/mol) . Computational studies confirm that substitution at C2 is kinetically favored, with no observed reactivity at C4 due to steric hindrance from the bromine substituent .

Computational Insights

DFT calculations reveal:

-

Transition States : The SNAr pathway proceeds via a Meisenheimer-like intermediate stabilized by π-backbonding from the trifluoroethyl group .

-

Substituent Effects : Electron-withdrawing groups (e.g., Br at C4) increase the electrophilicity of C2, reducing the activation energy by ~4 kcal/mol .

Activation Free Energies

| Position | ΔG‡ (kcal/mol) |

|---|---|

| C2 | 23.6–25.0 |

| C3 | 30.2 |

| C7 | >40 |

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (CAS 6226-25-1)

Structure : CF₃SO₃CH₂CF₃

Role : A trifluoromethyl-containing alkylating agent.

Comparison :

- Reactivity : Both compounds contain a triflate group, but the target compound’s triflate is attached to an electron-rich indole ring, while 2,2,2-trifluoroethyl trifluoromethanesulfonate is a simpler alkyl triflate. The latter is highly reactive in alkylation reactions due to its low steric hindrance and strong electrophilicity .

- Applications : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is used to introduce trifluoroethyl groups into nucleophiles (e.g., amines, alcohols), whereas the target compound serves as a coupling partner for constructing indole-based architectures.

- Safety : 2,2,2-Trifluoroethyl trifluoromethanesulfonate is classified as a mutagen, indicating stringent handling requirements. The target compound’s triflate group likely poses similar hazards, necessitating precautions in laboratory use .

4-Chloro-1-(2,2,2-Trifluoroethyl)-1H-Indol-2-yl Trifluoromethanesulfonate (Hypothetical Analog)

Structure : Replaces bromine at position 4 with chlorine.

Comparison :

- Steric Profile : The smaller size of chlorine may marginally decrease steric hindrance, favoring reactions requiring spatial accessibility.

- Synthetic Utility : Bromine’s superior leaving-group ability in subsequent substitutions (e.g., SNAr reactions) makes the target compound more versatile than its chloro analog.

4-Bromo-1-Methyl-1H-Indol-2-yl Trifluoromethanesulfonate (Hypothetical Analog)

Structure : Replaces the trifluoroethyl group with a methyl group.

Comparison :

- Lipophilicity : The trifluoroethyl group in the target compound increases lipophilicity (logP) compared to the methyl analog, enhancing membrane permeability in bioactive molecules.

- Metabolic Stability : The trifluoroethyl group’s resistance to oxidative metabolism makes the target compound more suitable for drug discovery than the methyl variant.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Reactivity Trends : The triflate group’s leaving-group ability is consistent across analogs, but substituents on the indole ring modulate electronic and steric effects. For instance, bromine at position 4 enhances stability during storage compared to iodine analogs, which may decompose under light.

- Safety Considerations : Triflate-containing compounds, including the target molecule, require handling in fume hoods with personal protective equipment due to mutagenic risks .

- Cost and Availability : High-purity trifluoroethyl reagents (e.g., CAS 6226-25-1) are priced at ~JPY 48,000/25g, suggesting that the target compound, if commercially available, would command a premium for specialized research .

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C11H7BrF3NO3S

- Molecular Weight : 360.14 g/mol

- CAS Number : Not widely reported but can be derived from its structural components.

This compound contains bromine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate can be attributed to several mechanisms:

- Halogen Bonding : The presence of halogen atoms allows for halogen bonding interactions with biological macromolecules, enhancing the specificity and strength of interactions with target proteins .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival .

- Modulation of Ion Channels : There is evidence that compounds with similar structures can modulate ion channels such as TMEM16A, which plays a crucial role in various physiological processes .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Properties

A study published in the Journal of Medicinal Chemistry investigated the antifungal activity of halogenated indole derivatives. The results indicated that compounds similar to 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate demonstrated significant antifungal activity against Candida albicans and Aspergillus niger at low micromolar concentrations. The mechanism was attributed to disruption of fungal cell membrane integrity .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of cytochrome P450 enzymes by various indole derivatives. The study found that the trifluoromethanesulfonate moiety significantly increased binding affinity to the enzyme active site, leading to enhanced inhibition compared to non-fluorinated analogs . This suggests potential applications in drug development for diseases where cytochrome P450 plays a critical role.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethanesulfonate group to the indole scaffold?

- Methodology : The trifluoromethanesulfonate (triflate) group is typically introduced via nucleophilic substitution or transition-metal-catalyzed reactions. For example, in related trifluoroethyl indole systems, triflate esters are generated by reacting hydroxylated intermediates with trifluoromethanesulfonic anhydride (Tf2O) under basic conditions (e.g., pyridine or DMAP) . For the bromo-substituted indole, ensure inert atmospheres (N2/Ar) to prevent hydrolysis of the triflate group.

- Key Considerations : Monitor reaction progress via <sup>19</sup>F NMR to track triflate group incorporation .

Q. How can researchers verify the structural integrity of the compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for deshielded protons adjacent to electron-withdrawing groups (e.g., δ 7.5–8.5 ppm for indole protons; δ 110–120 ppm for CF3 in <sup>13</sup>C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–OTf]<sup>+</sup>) with isotopic patterns matching bromine (1:1 ratio for <sup>79</sup>Br/<sup>81Br) .

Q. What are the stability profiles of this compound under common laboratory conditions?

- Storage : Store under inert gas (Ar) at <15°C to prevent triflate hydrolysis. Avoid moisture and protic solvents (e.g., MeOH, H2O) .

- Decomposition Pathways : Triflates hydrolyze to hydroxyl derivatives in humid conditions; monitor via TLC (Rf shifts) or <sup>19</sup>F NMR .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for selective functionalization?

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., triflate vs. bromide substitution). For example, DFT studies on similar trifluoroethyl indoles predict regioselectivity at the 2-position due to electron-deficient aromatic systems .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to stabilize charged intermediates (e.g., triflate leaving group) .

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

- Case Study : Antiviral indole derivatives (e.g., JNJ-53718678) show conflicting IC50 values due to assay variability (cell type, viral strain). Validate activity via orthogonal assays (e.g., plaque reduction neutralization vs. RT-qPCR) .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., bromo vs. chloro) on target binding using SPR or ITC .

Q. How does the electron-withdrawing trifluoroethyl group influence indole reactivity in cross-coupling reactions?

- Mechanistic Insight : The –CF3 group lowers indole HOMO energy, reducing oxidative addition efficiency in Pd-catalyzed couplings. Use electron-rich ligands (e.g., XPhos) to enhance catalytic turnover .

- Experimental Optimization : Screen additives (e.g., Cs2CO3) to mitigate triflate displacement during Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.